molecular formula C23H26N4O4 B11614697 1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11614697
M. Wt: 422.5 g/mol
InChI Key: NMVQFAZUHGVWBT-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound It features a quinoline core fused with a pyrimidine ring, and is further substituted with a morpholine group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrimidine ring through cyclization reactions. The morpholine and phenyl groups are then introduced via substitution reactions. Common reagents used in these reactions include various acids, bases, and solvents such as methanol and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and morpholine groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its specific combination of a quinoline core fused with a pyrimidine ring and the presence of both morpholine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1,3-dimethyl-5-(4-morpholin-4-ylphenyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C23H26N4O4/c1-25-21-20(22(29)26(2)23(25)30)18(19-16(24-21)4-3-5-17(19)28)14-6-8-15(9-7-14)27-10-12-31-13-11-27/h6-9,18,24H,3-5,10-13H2,1-2H3

InChI Key

NMVQFAZUHGVWBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N5CCOCC5)C(=O)N(C1=O)C

Origin of Product

United States

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